1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one
Overview
Description
“1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 31645-94-0. It has a molecular weight of 205.28 and its linear formula is C11H11NOS . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NOS/c1-7-11(8(2)13)14-10-6-4-3-5-9(10)12-7/h3-6,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and potential applications of 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one and related benzothiazine compounds in chemical synthesis and material science. For instance, studies have explored the synthesis of benzothiazines via new mechanisms and investigated their properties, such as corrosion inhibition and structural characteristics. One study demonstrated the synthesis of 1,4-benzothiazin-2-yl compounds via a new mechanism and evaluated their efficiency as corrosion inhibitors of mild steel in hydrochloric acid, highlighting their high inhibiting efficiency (Aloui et al., 2009).
Biological Activities
Several studies have been conducted to assess the biological activities of benzothiazine derivatives, including antimicrobial, antifungal, and antiproliferative effects. A novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized and showed promising antibacterial and DPPH radical scavenging activities, highlighting the potential of benzothiazine derivatives in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).
Material Science and Corrosion Inhibition
In the realm of material science, benzothiazine compounds have been identified as effective corrosion inhibitors, which could have significant implications for protecting metals against corrosion. The compound methyl-4H-1,4-benzothiazin-2-yl)ethanone was synthesized and tested for its inhibitory action against the corrosion of mild steel, demonstrating high efficiency in preventing corrosion in acidic environments (Aloui et al., 2009).
Antimicrobial and Antifungal Activity
Benzothiazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing significant potential in the development of new antimicrobial agents. For example, new 1,4-benzothiazine derivatives were synthesized and tested for their antibacterial activities, with some compounds showing activity comparable or slightly better than standard drugs (Dabholkar & Gavande, 2016).
Safety And Hazards
properties
IUPAC Name |
1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-11(8(2)13)14-10-6-4-3-5-9(10)12-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVLPUFAVZNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344294 | |
Record name | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one | |
CAS RN |
31645-94-0 | |
Record name | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.